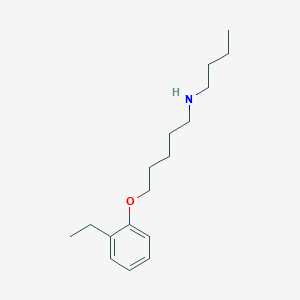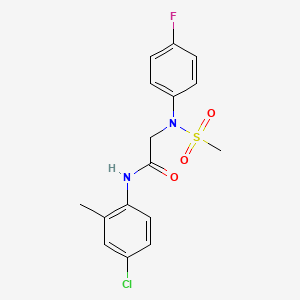
N-butyl-5-(2-ethylphenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2-ethylphenoxy)-1-pentanamine, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and was originally designed to target the androgen receptors in the body. However, it was later discovered to have a range of other effects, including improving endurance and reducing inflammation.
Wirkmechanismus
N-butyl-5-(2-ethylphenoxy)-1-pentanamine works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of fatty acid metabolism and energy expenditure, and is also known to play a role in the development of muscle tissue. By activating PPARδ, this compound is thought to increase the expression of genes involved in these processes, leading to improved endurance and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal studies. These include increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to increase the expression of genes involved in the development of muscle tissue, leading to improved endurance and performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-5-(2-ethylphenoxy)-1-pentanamine for lab experiments is its ability to improve endurance and reduce inflammation, which can be useful in a range of research applications. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research on N-butyl-5-(2-ethylphenoxy)-1-pentanamine. These include further investigation of its effects on metabolic and cardiovascular diseases, as well as its potential as a performance-enhancing drug. There is also ongoing research into the safety and toxicity of this compound, which will be important for determining its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-butyl-5-(2-ethylphenoxy)-1-pentanamine involves several steps, starting with the reaction of 2-ethylphenol with butylamine to form the primary amine. This is then reacted with 1-bromo-5-chloropentane to form the corresponding alkyl bromide, which is then reacted with sodium tert-butoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2-ethylphenoxy)-1-pentanamine has been the subject of extensive scientific research, particularly in the fields of sports performance enhancement and the treatment of metabolic and cardiovascular diseases. It has been shown to improve endurance and reduce inflammation in animal studies, and has also been investigated as a potential treatment for conditions such as diabetes, obesity, and atherosclerosis.
Eigenschaften
IUPAC Name |
N-butyl-5-(2-ethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-5-13-18-14-9-6-10-15-19-17-12-8-7-11-16(17)4-2/h7-8,11-12,18H,3-6,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUITBAMJSXBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![2-(allylthio)-4-[2-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5015710.png)
![2-{benzyl[3-(4-methoxyphenyl)-1-methylpropyl]amino}ethanol](/img/structure/B5015717.png)

![4-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5015724.png)
![2-[(6-bromo-4-quinazolinyl)amino]butanoic acid hydrochloride](/img/structure/B5015729.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5015749.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)